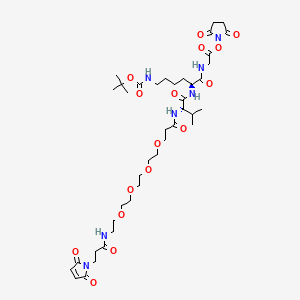
MP-PEG4-VK(Boc)G-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MP-PEG4-VK(Boc)G-OSu is a biomedical chemical widely used in the biomedical industry. It is a structurally modified polyethylene glycol (PEG) compound that incorporates VK(Boc)G-OSu functional groups. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MP-PEG4-VK(Boc)G-OSu involves multiple steps, including the incorporation of polyethylene glycol (PEG) and VK(Boc)G-OSu functional groups. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and integrity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
MP-PEG4-VK(Boc)G-OSu undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Cleavage Reactions: As a cleavable linker, it can be cleaved under specific conditions to release the conjugated drug
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reaction conditions are typically controlled to maintain the stability of the compound and to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include the cleaved linker and the released drug molecule. These products are crucial for the efficacy of antibody-drug conjugates in targeted drug delivery systems .
Wissenschaftliche Forschungsanwendungen
MP-PEG4-VK(Boc)G-OSu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the development of targeted drug delivery systems and bioconjugation techniques.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced biomedical materials and drug delivery systems
Wirkmechanismus
MP-PEG4-VK(Boc)G-OSu functions as a cleavable linker in antibody-drug conjugates. The compound is designed to be stable in the bloodstream but cleavable under specific conditions within the target cells. This cleavage releases the conjugated drug, allowing it to exert its therapeutic effects. The molecular targets and pathways involved include the specific binding of the antibody to the target cells and the subsequent internalization and cleavage of the linker .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- DBCO-PEG4-vc-PAB-(PEG2)-Duocarmycin TM
- MC-Val-Cit-PAB-carfilzomib
- Fmoc-DAP-N3
Uniqueness
MP-PEG4-VK(Boc)G-OSu stands out due to its unique combination of polyethylene glycol and VK(Boc)G-OSu functional groups, which provide enhanced stability and cleavability. This makes it particularly effective in the synthesis of antibody-drug conjugates for targeted drug delivery .
Eigenschaften
Molekularformel |
C40H63N7O16 |
|---|---|
Molekulargewicht |
898.0 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetate |
InChI |
InChI=1S/C40H63N7O16/c1-27(2)36(45-30(49)14-18-58-20-22-60-24-25-61-23-21-59-19-16-41-29(48)13-17-46-31(50)9-10-32(46)51)38(56)44-28(8-6-7-15-42-39(57)62-40(3,4)5)37(55)43-26-35(54)63-47-33(52)11-12-34(47)53/h9-10,27-28,36H,6-8,11-26H2,1-5H3,(H,41,48)(H,42,57)(H,43,55)(H,44,56)(H,45,49)/t28-,36-/m0/s1 |
InChI-Schlüssel |
PACRZKFVWJUBCK-GOOPYHEFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)
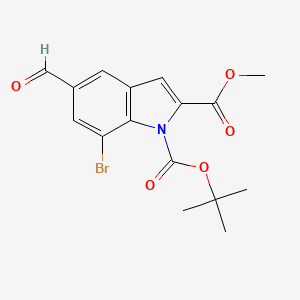
![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
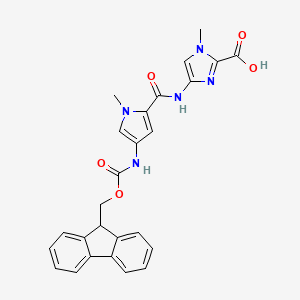
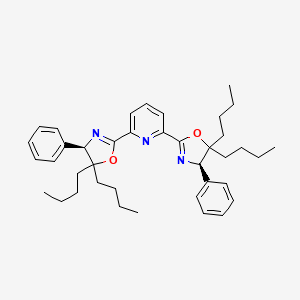
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)
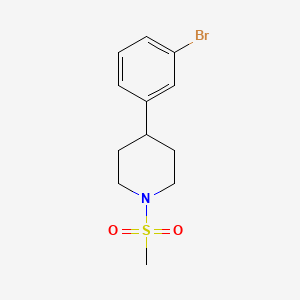
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)
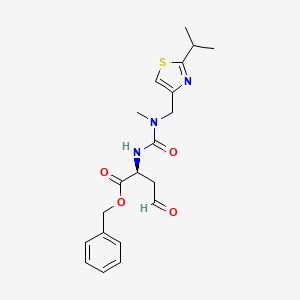
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)


![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)
